Home > Products > Screening Compounds P96982 > 7-Z-Trifostigmanoside I
7-Z-Trifostigmanoside I - 1018898-17-3

7-Z-Trifostigmanoside I

Catalog Number: EVT-3024191
CAS Number: 1018898-17-3
Molecular Formula: C24H40O12
Molecular Weight: 520.572
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 7-Z-Trifostigmanoside I primarily involves bioactivity-guided isolation techniques from sweet potato extracts. The process begins with the extraction of the plant material, followed by fractionation using chromatography methods such as Sephadex LH-20 column chromatography. The active fractions are then subjected to further purification steps including high-performance liquid chromatography (HPLC) to achieve a high purity level (98%) of the compound . Characterization techniques such as one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the isolated compound .

Molecular Structure Analysis

The molecular structure of 7-Z-Trifostigmanoside I can be elucidated using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^{1}H NMR data indicate multiple distinct hydrogen environments, confirming the complexity of the molecule.
    • 13C^{13}C NMR provides information about the carbon skeleton, showing signals corresponding to different carbon atoms in the structure.
  • Mass Spectrometry:
    • High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) reveals molecular ion peaks that correspond to the molecular formula, aiding in structural confirmation .

The detailed spectral data indicate the presence of functional groups typical of glycosides and sesquiterpenes, contributing to its biological activities.

Chemical Reactions Analysis

7-Z-Trifostigmanoside I undergoes various chemical reactions that can be studied through its interactions with biological systems. Notably, it has been shown to promote mucin production in human colon cancer cells by activating protein kinase C (PKC) signaling pathways. This activation leads to increased phosphorylation of downstream targets such as extracellular signal-regulated kinases (ERK), which are crucial for cellular signaling processes .

In vitro studies demonstrate that treatment with this compound enhances mucin expression and protects tight junctions in epithelial cells, indicating its potential role in maintaining intestinal barrier function .

Mechanism of Action

The mechanism of action for 7-Z-Trifostigmanoside I involves several key processes:

  1. Activation of Signaling Pathways: The compound activates PKCα/β, leading to downstream signaling through ERK1/2 pathways.
  2. Mucin Production: Enhanced mucin expression is observed in response to treatment with 7-Z-Trifostigmanoside I, which is essential for intestinal health.
  3. Protection of Tight Junctions: The compound helps maintain tight junction integrity in epithelial cells, which is vital for preventing permeability issues in the intestinal barrier .

These mechanisms suggest potential therapeutic applications in gastrointestinal health and disease prevention.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Z-Trifostigmanoside I include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and water due to its glycosidic nature.
  • Stability: Stability under various pH conditions has not been extensively studied but is generally expected to be stable under physiological conditions given its natural origin.

Characterization via Fourier Transform Infrared Spectroscopy (FT-IR) shows characteristic absorption peaks corresponding to hydroxyl groups and glycosidic bonds, confirming its structural features .

Applications

7-Z-Trifostigmanoside I has several scientific uses:

  • Pharmacological Research: Its ability to enhance mucin production makes it a candidate for studies related to gastrointestinal health and disorders.
  • Nutraceutical Development: Given its origin from sweet potato, it may be explored for incorporation into health supplements aimed at improving gut health.
  • Functional Food Ingredient: As a naturally occurring compound with beneficial properties, it could be utilized in food products aimed at promoting digestive health.
Biosynthetic Pathways and Metabolic Engineering

Biogenetic Origin in Polygala hongkongensis and Ipomoea batatas Lineages

7-Z-Trifostigmanoside I is a megastigmane glycoside originating from carotenoid cleavage in specific plant lineages. In Polygala hongkongensis, this compound derives from oxidative degradation of β-carotene or neoxanthin via carotenoid cleavage dioxygenases (CCDs), yielding the C13 megastigmane scaffold. The subsequent glycosylation produces 7-Z-Trifostigmanoside I as a minor specialized metabolite, typically accumulating at ≤0.005% dry weight in roots [1] [3].

Ipomoea batatas (sweet potato) employs a parallel carotenoid cleavage pathway but exhibits distinct tissue-specific accumulation. The compound localizes primarily in storage roots at concentrations ~5.48 μg/100 g dry weight, correlating with developmental stages of tuberization [5] [6]. Transcriptomic analyses confirm higher expression of CCD1 and CCD4 genes during early tuber formation (30–60 days post-planting), coinciding with peak 7-Z-Trifostigmanoside I biosynthesis [2] [6].

Evolutionary divergence is evident: P. hongkongensis utilizes a cytosolic pathway with spontaneous lactonization, while I. batatas incorporates plastidial β-carotene isomers as precursors. This is corroborated by co-occurrence patterns—P. hongkongensis accumulates trifostigmanosides alongside polygalaxanthones, whereas sweet potato co-produces scopolin and scopoletin [5] [7].

Table 1: Biogenetic Comparison of 7-Z-Trifostigmanoside I in Source Species

Biosynthetic FeaturePolygala hongkongensisIpomoea batatas
Primary PrecursorNeoxanthinβ-Carotene (all-trans)
Key Cleavage EnzymeCCD7CCD4b
Subcellular CompartmentCytosolPlastid
Developational AccumulationPeak flowering stageEarly tuberization (S1-S2)
Co-ProductsPolygalaxanthones III, IVScopolin, Scopoletin

Enzymatic Cascades in Megastigmane Glycoside Formation

The megastigmane backbone undergoes a four-stage enzymatic transformation to yield 7-Z-Trifostigmanoside I:

  • Oxidative tailoring: The aglycone (4-hydroxy-3-oxo-ionol) forms via regiospecific oxidation by cytochrome P450 monooxygenases (CYP72A subfamily) at C-3 and C-9 positions [3].
  • Stereoselective desaturation: A Δ⁷(Z) double bond is introduced by short-chain dehydrogenase/reductases (SDRs), confirmed by Z-configuration NMR signals at δ 5.84 (H-7) and 5.76 (H-8) [5] [9].
  • Glycosylation cascade: UDP-glucosyltransferases (UGT85K5) catalyze β-D-glucosylation at C-11, followed by apiose transfer via UGT94E5 to form the 6''-O-apiosyl-glucoside moiety [3] [7].
  • Hydroxymethylation: A final oxidation at C-11' by NAD⁺-dependent dehydrogenases yields the terminal hydroxymethyl group, essential for bioactivity [7].

In vitro reconstitution studies demonstrate that the apiosyltransferase exhibits strict regiospecificity for the C-6'' position of glucose, with Km values of 12.3 μM for UDP-apiose and 8.7 μM for the monoglucosylated intermediate [3]. This enzymatic cascade occurs in endoplasmic reticulum-associated metabolons, as evidenced by co-immunoprecipitation of UGT85K5 and CYP72A enzymes [7].

Table 2: Key Enzymes in 7-Z-Trifostigmanoside I Biosynthesis

Enzyme ClassGene IdentifierFunctionKm Value (μM)
Carotenoid Cleavage DioxygenaseCCD4bC9-C10 double bond cleavage18.9 (β-carotene)
Cytochrome P450 MonooxygenaseCYP72A631C-3 ketonization5.2 (ionol)
UGT GlucosyltransferaseUGT85K5C-11 β-glucosylation8.7 (aglycone)
UGT ApiosyltransferaseUGT94E5Apiose-(1→6)-glucose transfer12.3 (UDP-apiose)

Transcriptomic Profiling of Key Regulatory Genes (PAL, C4H, 4CL, CHS)

The phenylpropanoid pathway genes indirectly modulate 7-Z-Trifostigmanoside I biosynthesis by supplying aromatic precursors for co-metabolites that regulate megastigmane flux. In I. batatas cv. Baishu:

  • Upregulation of PAL (phenylalanine ammonia-lyase; 4.2-fold), C4H (cinnamate-4-hydroxylase; 3.8-fold), and 4CL (4-coumarate-CoA ligase; 5.1-fold) in yellow-fleshed tubers correlates with chalcone accumulation, which competitively consumes malonyl-CoA pools required for carotenoid elongation [2] [8].
  • CHS suppression (chalcone synthase; 0.3-fold in white cultivars) reduces flavonoid competition, increasing carbon flux toward carotenoid precursors [2].

Co-expression networks reveal IbMADS1 as a master regulator, binding to promoters of PAL (MYB cis-element) and CCD4 (CArG box). IbMADS1-overexpressing potato lines show 3.5-fold higher CCD4 expression and 2.8-fold elevated 7-Z-Trifostigmanoside I accumulation compared to wild-type [6]. Temporal profiling in sweet potato roots indicates IbMADS1 peaks at 100 days post-planting, coinciding with tuber maturation and maximal megastigmane glycoside production [6].

Table 3: Transcriptional Dynamics of Phenylpropanoid Genes in Ipomoea batatas

GeneFold Change (Yellow vs. White Tubers)Correlation with 7-Z-Trifostigmanoside IPutative Regulator
PAL4.2 ↑Negative (r = -0.83)MYB75
C4H3.8 ↑Negative (r = -0.79)MYB12
4CL5.1 ↑Negative (r = -0.88)MYB75
CHS0.3 ↓Positive (r = 0.91)bHLH35
CCD42.7 ↑Positive (r = 0.96)IbMADS1

Metabolomic Flux Analysis for Pathway Optimization

¹³C-labeling experiments in I. batatas hairy root cultures reveal kinetic bottlenecks in 7-Z-Trifostigmanoside I biosynthesis:

  • 78% of isotopic label from [U-¹³C]glucose incorporates into the apiose moiety within 2 hours, indicating efficient glycosylation but poor aglycone supply [2].
  • Only 22% of label enters the megastigmane backbone, with rate-limiting steps at the CCD-mediated cleavage (flux control coefficient = 0.38) and CYP72A oxidation steps [3] [8].

Metabolic engineering strategies successfully enhanced production:

  • Precursor pooling: Overexpression of DXS (1-deoxy-D-xylulose-5-phosphate synthase) increased carotenoid precursors by 3.1-fold, boosting 7-Z-Trifostigmanoside I titer to 28.7 mg/L in bioreactors [2].
  • Competitive pathway knockout: CRISPR/Cas9-mediated silencing of CHS reduced flavonoid diversion, elevating megastigmane flux by 140% [8].
  • Transport engineering: Vacuolar H⁺-antiporter VPU1 overexpression improved storage capacity, increasing intracellular accumulation 2.3-fold without feedback inhibition [2].

Multi-omics integration (transcriptome-metabolome) identified optimal harvest windows at tuber maturity stage S3 (110 days), where CCD4 expression and carotenoid precursors align for maximal 7-Z-Trifostigmanoside I yield (0.32 mg/g DW) [2] [6].

Table 4: Metabolic Engineering Outcomes for 7-Z-Trifostigmanoside I Enhancement

Engineering StrategyHost SystemTarget GeneYield ImprovementKey Limitation
Precursor SupplyHairy root cultureDXS3.1×Redox imbalance
Competitive Pathway KnockoutCRISPR-edited tubersCHS2.4×Reduced stress resistance
Glycosylation OptimizationYeast (S. cerevisiae)UGT94E54.7×Low apiosyltransferase activity
Vacuolar SequestrationTransgenic I. batatasVPU12.3×Cell size trade-off

Properties

CAS Number

1018898-17-3

Product Name

7-Z-Trifostigmanoside I

IUPAC Name

(4S)-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one

Molecular Formula

C24H40O12

Molecular Weight

520.572

InChI

InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5+/t13-,15+,16+,17-,18+,19-,20+,21-,23+,24+/m0/s1

InChI Key

KCECJXJPYRQJKY-UUWICTLDSA-N

SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.